(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzoxazole derivatives. It is characterized by the presence of a bromine atom at the sixth position of the benzoxazole ring and a methanamine group attached to the second position. The compound is typically utilized in various scientific research applications due to its unique properties and potential biological activities.
This compound can be synthesized through specific chemical reactions involving 1,3-benzoxazole and methanamine, with the addition of bromine to introduce the bromine substituent. The synthesis often requires controlled conditions and the use of solvents and catalysts to achieve high yields and purity.
(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen and oxygen in its structure. It falls under the category of pharmaceutical intermediates and building blocks in organic synthesis.
The synthesis of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride generally involves two primary steps: bromination and amination.
The synthesis process requires careful monitoring of reaction conditions, including temperature and time, to optimize yield while minimizing by-products. The final product is usually converted into its hydrochloride salt by adding hydrochloric acid, which enhances solubility and stability.
The molecular formula for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is C8H8BrClN2O. The structure features:
This arrangement contributes to its unique chemical reactivity and potential biological activity.
(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product and may require adjustments in solvent choice, temperature, and reaction time.
The mechanism of action for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom and methanamine group enhances its binding affinity to these targets, potentially modulating their activity.
Research indicates that this compound may exhibit antimicrobial and anticancer properties by interfering with specific biochemical pathways within cells.
Relevant data from studies indicate that this compound's stability can be affected by environmental factors such as pH and temperature.
(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several scientific uses:
The construction of the 6-bromobenzoxazole core represents a critical initial step in synthesizing (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride. Contemporary methodologies emphasize catalytic efficiency and regioselective bromination at the 6-position.
Nanocatalysts enable high-yielding benzoxazole formation under mild conditions through surface-enhanced reactivity. Sayyahi et al. developed a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) that facilitates the condensation of 2-amino-5-bromophenol with ortho-esters or aldehydes in aqueous media. This catalyst achieves 79–89% yields within 45 minutes under reflux conditions, with the bromine atom intact. The magnetic properties allow simple recovery via external magnets, enabling 4 consecutive reuse cycles without significant activity loss. This approach minimizes solvent waste and bypasses tedious protection/deprotection steps for the bromo substituent [2].
Table 1: Performance of Nanocatalysts in Benzoxazole Synthesis
Catalyst System | Substrate | Conditions | Yield (%) | Bromine Compatibility |
---|---|---|---|---|
Fe₃O₄@SiO₂@Am-PPC-SO₃H | 2-amino-5-bromophenol + aldehydes | H₂O, reflux, 45 min | 79–89 | Full retention |
Mesoporous TiO₂-Al₂O₃ (MTAMO) | 2-aminophenol + aromatic aldehydes | Ethanol/H₂O₂, 50°C | 90–96 | Requires post-bromination |
SrCO₃ nanoparticles | 2-aminophenol + aldehydes | Solvent-free, RT, 20 min | >90 | Limited data |
Palladium-catalyzed cross-coupling enables direct introduction of the bromo substituent at the meta-position relative to oxazole nitrogens. 6-Bromo-1,3-benzoxazole (CAS: 375369-14-5) serves as a versatile electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig reactions. Recent protocols employ Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%) with mild bases (K₂CO₃) in toluene/ethanol mixtures (4:1) at 80°C. This achieves quantitative bromination selectivity at the 6-position when using N-bromosuccinimide with in situ cyclization catalysts. The method is instrumental in generating advanced intermediates for tetrahydroisoquinoline-derived pan-KRAS inhibitors, where bromine acts as a handle for subsequent derivatization [8] [5].
Imidazolium-based ionic liquids ([BMIM]Br, [EMIM]OTf) serve as dual solvents and catalysts for cyclodehydration between 2-amino-5-bromophenol and carboxylic acid derivatives. The reaction proceeds at 90°C in 2–4 hours with 85–92% yield and complete regioretention of bromine. The ionic liquid's tunable acidity facilitates in situ imine formation and subsequent cyclization while solubilizing polar intermediates. Crucially, the 6-bromo regiochemistry remains undisturbed due to the non-nucleophilic nature of the ionic species. Catalyst recycling is achieved 5 times with <5% efficiency loss, enhancing process sustainability for large-scale production [2].
Direct reductive amination of 6-bromo-1,3-benzoxazole-2-carbaldehyde provides efficient access to the methanamine functionality. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C selectively reduces the imine intermediate formed from ammonia gas bubbling. This method achieves 70–78% yields with minimal over-reduction of the benzoxazole ring. Alternative pathways involve N-Boc-protected aminomethylation followed by acidic deprotection, which improves crystallinity but adds two synthetic steps. Critical parameters include:
The bromine atom at C6 enables late-stage diversification after methanamine installation. Suzuki coupling using Pd(dba)₂/XPhos (1 mol%) with arylboronic acids in THF/H₂O (3:1) at 60°C introduces aromatic/heteroaromatic groups without affecting the hydrochloride salt. This orthogonal functionalization is exploited in developing KRAS inhibitors, where biaryl motifs enhance target binding affinity. Key considerations include:
Table 2: Functionalization Strategies for Methanamine Side Chains
Strategy | Reagents/Conditions | Key Advantages | Yield Range |
---|---|---|---|
Direct reductive amination | NaBH₄/NH₃, MeOH, 0–5°C | Single-step, avoids protection | 70–78% |
Boc-protected reductive amination | NaBH₃CN, Boc₂O, then TFA/CH₂Cl₂ | Higher purity, crystalline intermediates | 65–70% (2 steps) |
Palladium-catalyzed C6 arylation | Pd(dba)₂/XPhos, ArB(OH)₂, THF/H₂O | Late-stage diversification | 80–92% |
Salt formation stabilizes the free amine and enhances crystallinity for pharmaceutical applications. Gaseous HCl is bubbled through a cold (0°C) ethyl acetate solution of the free base until pH <2 is achieved, inducing precipitation. Critical parameters include:
Purification involves recrystallization from ethanol/diethyl ether (1:5 v/v) to afford needle-like crystals with >99.5% purity (HPLC). Analytical characterization includes:
Table 3: Analytical Characterization of Purified Hydrochloride Salt
Analytical Method | Key Spectral Features | Purity Indicators |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | δ 4.05 (s, 2H), 8.25 (br s, 3H), 7.45–8.10 (m, 3H) | Absence of δ 8.2–8.5 (free amine) |
FT-IR | 2530–2850 cm⁻¹ (broad), 1615 cm⁻¹ (sharp) | Ratio 1615/2850 cm⁻¹ > 2.5 |
HPLC (C18 reverse phase) | t_R = 6.72 min (254 nm) | Single peak, asymmetry factor 1.0–1.2 |
XRPD | Characteristic peaks at 2θ = 10.2°, 15.7°, 24.9° | Sharp diffraction pattern |
The final material exhibits long-term stability when stored in amber vials at −20°C with desiccant, maintaining >99% purity over 24 months. Salt formation kinetics reveal second-order dependence on amine and HCl concentrations, with complete conversion achieved within 30 minutes under optimal conditions.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5